molecular formula C18H22Cl3N3SZn B12507335 New Methylene Blue N zinc chloride double salt

New Methylene Blue N zinc chloride double salt

Cat. No.: B12507335
M. Wt: 484.2 g/mol
InChI Key: OPVUYBOFNBJFGV-UHFFFAOYSA-L
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Description

Systematic IUPAC Nomenclature and CAS Registry

This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as zinc(2+) 3,7-bis(ethylamino)-2,8-dimethyl-5λ⁴-phenothiazin-5-ylium trichloride . This nomenclature reflects its cationic phenothiazinium core, ethylamino and methyl substituents, and the zinc chloride counterion.

The compound’s Chemical Abstracts Service (CAS) registry number is 6586-05-6 , a unique identifier critical for regulatory and commercial tracking. Its European Community (EC) number, 229-516-6 , further facilitates international chemical inventory management.

Nomenclature Parameter Detail
IUPAC Name zinc(2+) 3,7-bis(ethylamino)-2,8-dimethyl-5λ⁴-phenothiazin-5-ylium trichloride
CAS Registry Number 6586-05-6
EC Number 229-516-6

Structural Formula and Molecular Weight Analysis

The molecular formula C₁₈H₂₂Cl₃N₃SZn encapsulates the compound’s composition, integrating a phenothiazinium chromophore with zinc chloride. The structural formula (Figure 1) features a planar heterocyclic ring system with ethylamino and methyl groups at positions 3,7 and 2,8, respectively, coordinated to a zinc ion via three chloride ligands.

Molecular weight calculations align with experimental data:

  • Carbon (C₁₈): 12.01 × 18 = 216.18 g/mol
  • Hydrogen (H₂₂): 1.01 × 22 = 22.22 g/mol
  • Chlorine (Cl₃): 35.45 × 3 = 106.35 g/mol
  • Nitrogen (N₃): 14.01 × 3 = 42.03 g/mol
  • Sulfur (S): 32.07 g/mol
  • Zinc (Zn): 65.38 g/mol
  • Total: 483.23 g/mol (theoretical) vs. 484.19 g/mol (observed), with minor discrepancies attributable to isotopic variations.

The SMILES notation ([Cl-].[Cl-].[Cl-].[Zn++].CCNC1=CC2=[S+]C3=CC(NCC)=C(C)C=C3N=C2C=C1C) and InChI key (GGKWUSWRGRCLEV-UHFFFAOYSA-K) provide machine-readable descriptors for databases.

Properties

Molecular Formula

C18H22Cl3N3SZn

Molecular Weight

484.2 g/mol

IUPAC Name

zinc;ethyl-[7-(ethylamino)-2,8-dimethylphenothiazin-3-ylidene]azanium;trichloride

InChI

InChI=1S/C18H21N3S.3ClH.Zn/c1-5-19-13-9-17-15(7-11(13)3)21-16-8-12(4)14(20-6-2)10-18(16)22-17;;;;/h7-10,19H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-2

InChI Key

OPVUYBOFNBJFGV-UHFFFAOYSA-L

Canonical SMILES

CCNC1=CC2=C(C=C1C)N=C3C=C(C(=[NH+]CC)C=C3S2)C.[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

New Methylene Blue N is synthesized through a series of chemical reactions involving the oxidation of N,N-dimethyl-phenylenediamine with sodium dichromate in the presence of sodium thiosulfate. This is followed by further oxidation in the presence of N,N-dimethylaniline . The reaction conditions typically involve controlled temperatures and specific pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of New Methylene Blue N involves large-scale chemical reactors where the reactants are mixed and subjected to the necessary reaction conditions. The product is then purified through crystallization and filtration processes to achieve the desired purity and concentration .

Chemical Reactions Analysis

Types of Reactions

New Methylene Blue N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its reduction to leuco methylene blue, which is a colorless form of the dye .

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physical Comparison
Property New Methylene Blue N-Zn (NMB-Zn) Methylene Blue Zinc Chloride Double Salt (MB-Zn) 1,9-Dimethyl-Methylene Blue-Zn (DMMB-Zn)
Molecular Formula 2C₁₈H₂₂N₃S·2Cl·ZnCl₂ C₁₆H₁₈ClN₃S·0.5ZnCl₂·xH₂O C₃₆H₄₄Cl₄N₆S₂Zn
Molecular Weight 832.12 388.00 (anhydrous) 832.12 (theoretical)
Appearance Deep purple crystals Brown-purple powder Powder
Solubility Water, alcohol Water, DMSO Water (limited data)
UV-Vis λₘₐₓ 631 nm, 588–594 nm 664 nm (standard MB) 650–660 nm (estimated)
Redox Behavior Enhanced stability due to Zn²⁺ Standard redox profile High specificity for sulfated GAGs

Key Observations :

  • NMB-Zn’s larger molecular structure and dual salt configuration contribute to distinct packing arrangements, improving solubility and diffusion rates compared to MB-Zn .
  • DMMB-Zn, a dimethylated analog, exhibits higher specificity for glycosaminoglycans (GAGs) due to steric and electronic effects .

Stability and Reactivity

  • NMB-Zn: Zinc ions stabilize the phenothiazine core, reducing aggregation and enabling consistent redox behavior in aqueous environments .
  • MB-Zn: Lacks the methyl and dimethylamino substituents of NMB-Zn, leading to lower thermal stability .
  • DMMB-Zn: The 1,9-dimethyl groups hinder nonspecific interactions, making it ideal for quantitative assays .
Table 2: Functional Comparison
Application NMB-Zn MB-Zn DMMB-Zn
Electrochemical Sensors Used in nucleic acid detection (e.g., ITO-based sensors) Rarely used Not reported
Histochemistry Staining of cellular components Common in microscopy GAG quantification
Redox Studies Facilitates specific electron transfer pathways General use Limited utility

Biological Activity

New Methylene Blue N (NMBN), a zinc chloride double salt, has garnered attention in the field of photodynamic therapy (PDT) due to its potent antimicrobial properties. This article delves into the biological activity of NMBN, exploring its mechanisms, applications, and research findings.

  • Chemical Formula : C₁₈H₂₂Cl₃N₃SZn
  • Molecular Weight : 416.05 g/mol
  • CAS Number : 6586-05-6
  • Absorption Spectrum : Maximum absorption at 630 nm, making it suitable for photodynamic applications .

NMBN operates primarily through photodynamic mechanisms, where it acts as a photosensitizer. Upon exposure to light, it generates reactive oxygen species (ROS) that lead to cellular damage and death in target microorganisms. The mechanism can be summarized as follows:

  • Light Activation : NMBN absorbs light energy.
  • ROS Generation : This energy is converted into ROS, which can oxidize cellular components.
  • Cellular Damage : The oxidative stress leads to damage of proteins, lipids, and nucleic acids, ultimately causing cell death.

Case Studies and Research Findings

  • Candida albicans Inactivation :
    • A study demonstrated that PDT using NMBN significantly reduced the viability of Candida albicans. At a concentration of 2.5 µM and light fluences of 3 J cm² and 10 J cm², mortality rates were observed at 97.4% and 99.9975%, respectively .
    • Proteomic analysis revealed modifications in the C. albicans proteome post-treatment, indicating extensive protein damage correlating with cell death .
  • Inhibition of Plant-Pathogenic Fungi :
    • Research indicated that NMBN effectively inhibited Colletotrichum acutatum and Colletotrichum gloeosporioides, showcasing its potential in agricultural applications against plant pathogens .
  • Susceptibility Testing :
    • NMBN has been utilized to assess the susceptibilities of dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum, demonstrating its broad-spectrum antifungal activity .

Comparative Efficacy Table

CompoundTarget OrganismMortality Rate (%)Concentration (µM)Light Fluence (J/cm²)
New Methylene Blue NCandida albicans97.42.53
New Methylene Blue NCandida albicans99.99752.510
New Methylene Blue NColletotrichum acutatumNot specifiedNot specifiedNot specified

Safety and Handling

While NMBN is effective as an antimicrobial agent, it is classified as an irritant and should be handled with care in laboratory settings. Proper protective equipment should be worn during handling to avoid exposure .

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